Electrochemical Reduction Potential: 1-Bromo-3-iodopropane vs. 1,3-Dibromopropane and 1,3-Diiodopropane
Cyclic voltammetry at glassy carbon electrodes in DMF containing tetra-n-butylammonium perchlorate reveals that 1-bromo-3-iodopropane exhibits a single irreversible reduction wave corresponding to two-electron cleavage of the carbon-iodine bond [1]. The peak potential (Ep) for 1-bromo-3-iodopropane is -1.75 V vs. SCE, which lies between the Ep values for 1,3-diiodopropane (-1.51 V) and 1,3-dibromopropane (-2.09 V) [2]. The 0.34 V separation between the C-I and C-Br bond reduction events in the mixed dihalide establishes a clear thermodynamic window for selective electrochemical manipulation unavailable in symmetrical analogs.
| Evidence Dimension | Peak reduction potential (Ep) for two-electron carbon-halogen bond cleavage |
|---|---|
| Target Compound Data | -1.75 V vs. SCE |
| Comparator Or Baseline | 1,3-Diiodopropane: -1.51 V vs. SCE; 1,3-Dibromopropane: -2.09 V vs. SCE |
| Quantified Difference | 0.34 V more positive than 1,3-dibromopropane; 0.24 V more negative than 1,3-diiodopropane |
| Conditions | Glassy carbon electrode, 0.1 M tetra-n-butylammonium perchlorate in DMF, scan rate 100 mV/s, vs. SCE reference |
Why This Matters
The intermediate reduction potential confirms that the C-I bond is preferentially cleaved over the C-Br bond under controlled electrochemical conditions, enabling selective functionalization strategies that symmetrical dihalides cannot support.
- [1] Pritts, W. A., & Peters, D. G. (1994). Electrochemical Reduction of 1,3-Dihalopropanes at Carbon Cathodes in Dimethylformamide. Journal of the Electrochemical Society, 141(4), 990-995. View Source
- [2] Pritts, W. A., & Peters, D. G. (1994). Electrochemical Reduction of 1,3-Dihalopropanes at Carbon Cathodes in Dimethylformamide. Journal of the Electrochemical Society, 141(4), 990-995. Table I: Peak potentials for 1,3-dihalopropanes. View Source
